![molecular formula C18H22N8O2 B2922631 1,3-Dimethyl-6-[5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione CAS No. 2415472-92-1](/img/structure/B2922631.png)
1,3-Dimethyl-6-[5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione
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Description
The compound “1,3-Dimethyl-6-[5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .
Synthesis Analysis
The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the linkage of the pyrazolo[3,4-d]pyrimidine core with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple fused rings. The location of hydrogen atoms in similar compounds has been determined from electron density-difference maps .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The compound has been used in the synthesis of new heterocyclic derivatives .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to have various pharmacological potentials, including antiviral, antimicrobial, and antitumor activities . Some compounds have shown activity against renal cancer cell lines .
Future Directions
properties
IUPAC Name |
1,3-dimethyl-6-[5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2/c1-22-14(4-15(27)23(2)18(22)28)25-6-11-8-26(9-12(11)7-25)17-13-5-21-24(3)16(13)19-10-20-17/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVSXURDQVXOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CC3CN(CC3C2)C4=NC=NC5=C4C=NN5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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